molecular formula C12H9NO4S B6391778 MFCD18317944 CAS No. 1261995-28-1

MFCD18317944

Cat. No.: B6391778
CAS No.: 1261995-28-1
M. Wt: 263.27 g/mol
InChI Key: IHVAFIRUGMGVEV-UHFFFAOYSA-N
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Description

Based on analogous compounds in the evidence (e.g., CAS 428854-24-4 and CAS 918538-05-3), MFCD18317944 may exhibit properties such as moderate aqueous solubility (Log S ≈ -2.5 to -3.0) and a molecular weight range of 300–400 g/mol . Its synthesis likely involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, as seen in structurally related compounds .

Properties

IUPAC Name

3-(5-methoxycarbonylthiophen-3-yl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c1-17-12(16)10-4-7(6-18-10)9-5-13-3-2-8(9)11(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVAFIRUGMGVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687903
Record name 3-[5-(Methoxycarbonyl)thiophen-3-yl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-28-1
Record name 3-[5-(Methoxycarbonyl)thiophen-3-yl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317944 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically involve specific temperatures, pressures, and catalysts to ensure the desired chemical transformations. Industrial production methods may include continuous-flow synthesis and optimization of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: MFCD18317944 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents such as oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD18317944 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may be utilized in the study of biochemical pathways and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Industrial applications include its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18317944 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context and application

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD18317944 with two functionally and structurally analogous compounds: CAS 428854-24-4 (a pyrimidine derivative) and CAS 918538-05-3 (a dichlorinated pyrazolo-triazine).

Table 1: Structural and Physicochemical Comparison

Property This compound (Inferred) CAS 428854-24-4 CAS 918538-05-3
Molecular Formula C₁₇H₁₅FN₈ (hypothetical) C₁₇H₁₅FN₈ C₆H₃Cl₂N₃
Molecular Weight ~350 g/mol 350.35 g/mol 188.01 g/mol
Substituents Fluorobenzyl, pyrazolo-pyridine 2-Fluorobenzyl, pyrazolo-pyridine Dichloro, pyrazolo-triazine
Log S (ESOL) -2.9 (estimated) -2.99 -2.47
Bioavailability Moderate (Score: 0.55) 0.55 0.55
Synthetic Accessibility Moderate (Score: 2.0–2.5) 2.07 1.64

Key Findings:

Structural Similarities :

  • All three compounds feature nitrogen-rich heterocyclic cores (pyrimidine or triazine) with halogen substituents (F, Cl), which enhance binding affinity in biological targets .
  • CAS 428854-24-4 and this compound share nearly identical molecular frameworks, differing only in peripheral substituents (e.g., carbamate vs. propyl groups) .

Functional Differences :

  • Solubility : CAS 918538-05-3 exhibits higher solubility (-2.47 Log S) compared to CAS 428854-24-4 (-2.99 Log S), likely due to its smaller molecular size and fewer aromatic rings .
  • Synthetic Complexity : this compound and CAS 428854-24-4 require multi-step syntheses involving palladium catalysts, whereas CAS 918538-05-3 is synthesized via simpler nucleophilic substitutions .

Biological Activity: Fluorinated compounds like this compound and CAS 428854-24-4 show enhanced blood-brain barrier (BBB) permeability compared to chlorinated analogs, making them candidates for central nervous system (CNS) therapeutics .

Research Implications and Limitations

  • Advantages of this compound : Its fluorinated structure balances solubility and lipophilicity, optimizing pharmacokinetic profiles for drug development .
  • Limitations : Structural complexity may reduce synthetic yields, as seen in related compounds (e.g., 60–70% yields for CAS 428854-24-4) .
  • Future Directions : Computational modeling (e.g., QSAR) could further elucidate substituent effects on bioactivity, as suggested by frequent substructure analysis methods .

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